molecular formula C6H11BrO B2359256 2-(Bromomethyl)-2-methyloxolane CAS No. 85870-23-1

2-(Bromomethyl)-2-methyloxolane

Cat. No.: B2359256
CAS No.: 85870-23-1
M. Wt: 179.057
InChI Key: FCRGNIOWVNCUGM-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-methyloxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a bromomethyl group attached to the second carbon of the oxolane ring, along with a methyl group at the same position. The molecular formula of this compound is C6H11BrO.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-2-methyloxolane typically involves the bromination of 2-methyloxolane. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-2-methyloxolane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of corresponding alcohols, ethers, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium alkoxides, or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases like potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of alcohols, ethers, or amines.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of oxolane derivatives with various functional groups.

Scientific Research Applications

2-(Bromomethyl)-2-methyloxolane has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Chemical Biology: Employed in the study of biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-methyloxolane primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    2-(Chloromethyl)-2-methyloxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-(Hydroxymethyl)-2-methyloxolane: Contains a hydroxymethyl group instead of a bromomethyl group.

    2-(Methoxymethyl)-2-methyloxolane: Features a methoxymethyl group in place of the bromomethyl group.

Uniqueness: 2-(Bromomethyl)-2-methyloxolane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and properties compared to its analogs. The bromine atom’s larger size and higher reactivity compared to chlorine or other substituents make it a valuable intermediate in various chemical transformations.

Properties

IUPAC Name

2-(bromomethyl)-2-methyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-6(5-7)3-2-4-8-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRGNIOWVNCUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85870-23-1
Record name 2-(bromomethyl)-2-methyloxolane
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